5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound, characterized by a sulfonamide group linked to a tetrahydrobenzo[f][1,4]oxazepin core, features a 5-chloro-2-methylbenzenesulfonamide moiety. Its structure includes a 4-methyl substituent on the oxazepin ring and a ketone group at position 5, which may influence conformational stability and biological interactions.
Properties
IUPAC Name |
5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11-3-4-12(18)9-16(11)25(22,23)19-13-5-6-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXWVYQLXNBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
(a) 2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922006-77-7)
- Key Differences : Lacks the 5-chloro and 2-methyl substituents on the benzenesulfonamide group.
- Implications : The absence of these substituents may reduce steric hindrance and alter binding affinity in biological targets compared to the target compound .
(b) 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS 921996-09-0)
- Molecular Formula : C₂₀H₂₃ClN₂O₄S (MW 422.9) vs. the target compound’s estimated formula C₁₇H₁₆ClN₂O₄S (MW ~397.8).
- Key Differences : Features a 5-ethyl-3,3-dimethyl substitution on the oxazepin ring, which increases hydrophobicity and molecular weight. The benzo[b]oxazepin isomer (vs. benzo[f]) may also affect spatial orientation .
Table 1: Comparative Data for Selected Analogues
*Estimated based on molecular formula.
Research Findings and Implications
Substituent Effects on Physicochemical Properties
- Chloro and Methyl Groups: The 5-chloro and 2-methyl groups on the benzenesulfonamide moiety likely enhance lipophilicity and metabolic stability compared to non-halogenated analogues .
Limitations in Available Data
- Critical data gaps include melting points, solubility, and biological activity for the target compound. In contrast, triazine-based analogues () provide melting points but lack molecular weight or pharmacokinetic data .
Q & A
Q. What are the critical steps for synthesizing 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and cyclization. Key considerations include:
- Temperature control : Reactions often require inert atmospheres (e.g., nitrogen) and precise temperature ranges (e.g., 0–60°C) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DCM, DMSO) are preferred for sulfonamide formation, while aqueous/organic biphasic systems aid in purification .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Analytical techniques (NMR, LC-MS) confirm structural integrity .
Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most effective?
Structural elucidation relies on:
- NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., methyl, chloro groups) and confirm the benzo-fused oxazepine core .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, this method resolves stereochemical ambiguities .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on:
Q. Table 1: Comparative Bioactivity of Analogous Compounds
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activity across analogs?
SAR analysis should:
- Vary substituents systematically : Compare chloro, methyl, and trifluoromethyl groups to assess their impact on target binding .
- Use computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with SYK kinase) .
- Validate with mutagenesis : Engineer enzyme mutants to test predicted binding residues .
Q. What strategies address low solubility or bioavailability in preclinical testing?
- Salt formation : Introduce counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility .
- Prodrug design : Mask sulfonamide groups with ester linkages to improve membrane permeability .
- Nanoparticle encapsulation : Use liposomal carriers to enhance pharmacokinetic profiles .
Q. How can conflicting data on enzyme inhibition mechanisms be resolved?
- Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive binding .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes to clarify interaction thermodynamics .
- Cross-validate with orthogonal assays : Combine fluorogenic substrates with SPR (surface plasmon resonance) for kinetic consistency .
Q. What experimental frameworks are recommended for studying off-target effects?
- Broad-spectrum kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
- Transcriptomics : RNA-seq identifies downstream pathway alterations (e.g., NF-κB, MAPK) in treated cell lines .
- In vivo toxicity screens : Zebrafish or murine models evaluate acute toxicity and organ-specific effects .
Methodological Notes
- Data interpretation : Always contextualize bioactivity results with physicochemical properties (e.g., LogP, polar surface area) to distinguish intrinsic activity from pharmacokinetic limitations .
- Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) rigorously to mitigate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
